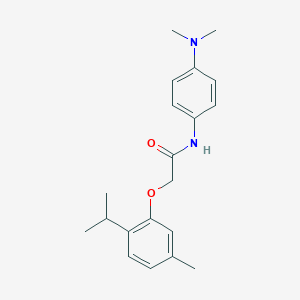
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1940s as a nasal decongestant, but its use in this area was discontinued due to safety concerns. However, DMAA has since found a new purpose in scientific research as a tool for studying the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood, but it is believed to act as a monoamine releasing agent, similar to amphetamines. This means that it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness and energy.
Biochemical and physiological effects:
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases levels of glucose and free fatty acids in the blood, which can provide an energy source for the body. N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to have effects on the immune system, including increasing the production of cytokines and activating immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments include its ability to stimulate the central nervous system and increase energy levels, which can be useful for studying the effects of other drugs or chemicals on the brain. However, there are also limitations to its use, including its potential toxicity and the fact that it is a controlled substance in some countries.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD), due to its stimulant effects on the central nervous system. Another area of interest is its potential as a tool for studying the mechanisms of addiction, particularly with regard to the dopamine system. Finally, there is interest in developing new synthetic compounds that are similar to N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide but have fewer side effects and are less toxic.
Métodos De Síntesis
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 4-(dimethylamino)benzaldehyde with 2-isopropyl-5-methylphenol in the presence of an acid catalyst. The resulting product is then reacted with chloroacetic acid to form N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been used in scientific research for a variety of purposes. It has been shown to have stimulant effects on the central nervous system, which can be useful for studying the effects of other drugs or chemicals on the brain. N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been used as a tool for studying the mechanisms of action of various drugs, particularly those that affect the dopamine system.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)18-11-6-15(3)12-19(18)24-13-20(23)21-16-7-9-17(10-8-16)22(4)5/h6-12,14H,13H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJOBRRLNTUZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B391734.png)
![4-(4-Nitrophenyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B391737.png)
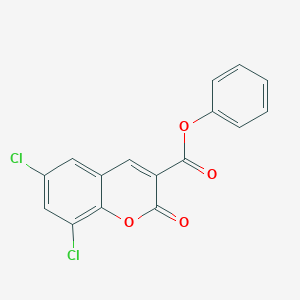
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dibromo-2-pyridinyl)acetamide](/img/structure/B391742.png)

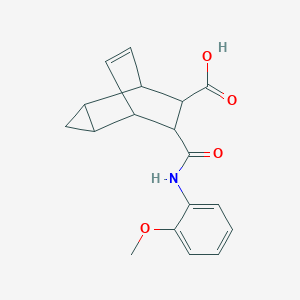

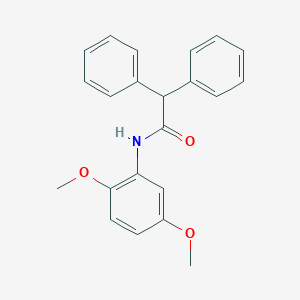
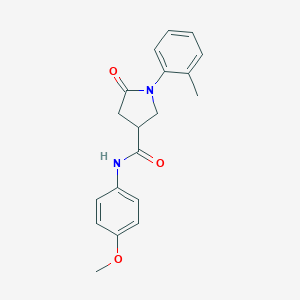
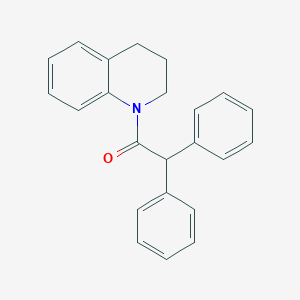
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B391751.png)

![N-[(4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-3-yl)carbamothioyl]benzamide](/img/structure/B391754.png)
